![molecular formula C15H22ClN3O3S B2694020 N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N'-isopropylurea CAS No. 478047-68-6](/img/structure/B2694020.png)

N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N'-isopropylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

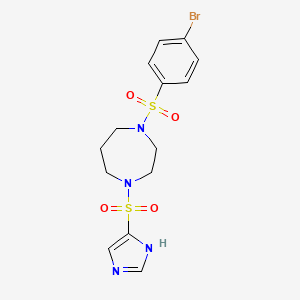

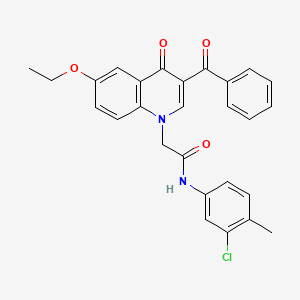

The compound seems to be a sulfonyl derivative, which typically involves a sulfur atom bonded to two oxygen atoms and one carbon atom . Sulfonyl compounds are often used in organic synthesis .

Synthesis Analysis

While specific synthesis methods for this compound were not found, sulfonyl derivatives are often synthesized through substitution reactions .Molecular Structure Analysis

The molecular structure of similar compounds involves a sulfonyl group attached to a chlorophenyl group . The exact structure of “N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N’-isopropylurea” would need to be confirmed through spectral data or other analytical methods.Chemical Reactions Analysis

Sulfonyl compounds can participate in a variety of chemical reactions, including electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties such as density, boiling point, and refractive index have been reported .Aplicaciones Científicas De Investigación

Crystal Structure Analysis

- Synthesis and Crystal Structure :The synthesis of a related compound, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, highlights the importance of crystallography in understanding the structural characteristics of such chemicals. This study used X-ray crystallography to reveal that the piperidine ring adopts a chair conformation, and the geometry around the sulfur atom conforms to a classic tetrahedral value (Girish et al., 2008).

Alzheimer’s Disease Treatment

- Potential Drug Candidates for Alzheimer’s Disease :A series of N-substituted derivatives of a closely related compound were synthesized to explore new drug candidates for treating Alzheimer's disease. These compounds were evaluated for enzyme inhibition activity against acetyl cholinesterase (AChE), a key enzyme related to Alzheimer's (Rehman et al., 2018).

Herbicide Action

- Inhibition of Amino Acid Biosynthesis in Plants :Research shows that compounds like chlorsulfuron, a sulfonylurea, inhibit the biosynthesis of essential amino acids, valine and isoleucine, in plants. This action occurs at the level of the enzyme acetolactate synthase, providing insights into herbicidal mechanisms of similar compounds (Ray, 1984).

Antioxidant Capacity and Anticholinesterase Activity

- Sulfonyl Hydrazone Compounds :A study on sulfonyl hydrazone compounds incorporating piperidine derivatives revealed their potential in antioxidant capacity and anticholinesterase activity. These properties are crucial for the development of therapeutic agents (Karaman et al., 2016).

Antiviral Activity

- Synthesis of Thiadiazole Sulfonamides with Antiviral Properties :Research on 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives shows promising antiviral activities. This synthesis process and subsequent bioassay tests highlight the potential of these compounds in antiviral drug development (Chen et al., 2010).

Antimicrobial Activity

- Synthesis and Antimicrobial Activity of Piperidine Derivatives :A study on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives showcased their significant antimicrobial activities against bacterial and fungal pathogens. The study emphasizes the importance of substitutions on antimicrobial efficacy (Vinaya et al., 2009).

Photocrosslinkable Polymers

- Synthesis of Photocrosslinkable Polysulfones :Research on photoreactive polysulfones, synthesized using compounds like bis(4-chlorophenyl) sulfone, demonstrates their utility in creating membranes for water-ethanol separation. This illustrates applications in material science and separation technology (Koch & Ritter, 1993).

Ultrasound-Irradiated Synthesis

- Efficient Synthesis of Xanthene Derivatives :N-Sulfonic acid poly(4-vinylpyridinium) hydrogen sulfate was used as a catalyst for synthesizing xanthene derivatives under ultrasound irradiation. This method signifies advancements in green chemistry and catalysis (Khaligh & Shirini, 2015).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-propan-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClN3O3S/c1-11(2)17-15(20)18-13-7-9-19(10-8-13)23(21,22)14-5-3-12(16)4-6-14/h3-6,11,13H,7-10H2,1-2H3,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWMKRWKGANART-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N'-isopropylurea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2693937.png)

![Benzo[d]isothiazole-5-carboxylic acid](/img/structure/B2693941.png)

![4-butyl-N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2693943.png)

![N-1,3-benzodioxol-5-yl-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2693945.png)

![N1-(2-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2693946.png)

![7-(1-(3-(Trifluoromethyl)phenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2693952.png)

![9-(furan-2-ylmethyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2693953.png)

![(1S,4R,5R)-N-Methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine;hydrochloride](/img/structure/B2693955.png)